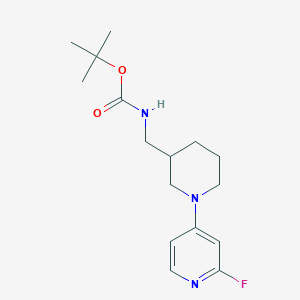

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate

Description

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a 2-fluoropyridin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the 3-methyl position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or target-specific interactions.

Properties

IUPAC Name |

tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIYZTHUWSINKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate, a compound with the CAS number 2098133-35-6, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and other relevant pharmacological activities.

The molecular formula of this compound is with a molecular weight of 295.35 g/mol. Its structure includes a piperidine ring substituted with a fluoropyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, a study on structurally similar piperidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, indicating strong bactericidal properties against resistant strains .

While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy against similar bacterial strains. The selectivity observed in these studies indicates that such compounds may also exhibit lower toxicity towards mammalian cells .

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of carbamate derivatives. For example, a compound structurally related to this compound was shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease (AD). This compound demonstrated the ability to reduce amyloid beta peptide aggregation and improve cell viability in astrocytes exposed to toxic Aβ 1-42 levels .

The findings suggest that similar mechanisms may be at play for this compound, potentially offering therapeutic avenues for neurodegenerative diseases through modulation of cholinergic signaling and amyloid pathology.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Comparative Insights

Impact of Substituent Position on Piperidine

Fluoropyridine vs. Halogenated Pyridine Derivatives

- 2-Fluoropyridin-4-yl vs. 2-Chloro-3-fluoropyridin-4-yl: The introduction of chlorine in addition to fluorine () increases molecular weight (260.7 g/mol vs.

- Fluoropyridine Position : Moving the fluorine from the 4-position (target compound) to the 2-position () changes the dipole moment and hydrogen-bonding capacity, which could influence target affinity in drug design .

Functional Group Modifications

- Carbamate vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.